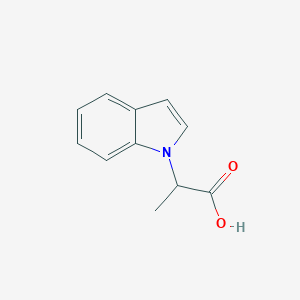

2-(1H-indol-1-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-indol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDGYGARDALAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589731 | |

| Record name | 2-(1H-Indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105074-56-4 | |

| Record name | 2-(1H-Indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1H-indol-1-yl)propanoic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(1H-indol-1-yl)propanoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed synthetic protocols, mechanistic insights, and a comparative analysis of different synthetic strategies. The methodologies presented herein are designed to be robust and reproducible, forming a self-validating system for the synthesis of this important class of molecules.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in the design of new therapeutic agents. Derivatives of this compound, in particular, have emerged as crucial building blocks in the development of drugs targeting a range of diseases. Their structural motif is often associated with potent and selective biological activity, driving the need for efficient and scalable synthetic routes.

This guide will focus on the practical synthesis of this compound, with a primary emphasis on the N-alkylation of the indole ring, a fundamental transformation in indole chemistry. We will explore various catalytic and non-catalytic methods, delve into the mechanistic underpinnings of these reactions, and provide detailed, actionable protocols for their implementation in a laboratory setting.

Core Synthetic Strategy: N-Alkylation of the Indole Nucleus

The most direct and widely employed strategy for the synthesis of this compound derivatives is the N-alkylation of the indole ring with a suitable propanoate synthon. This approach involves the deprotonation of the indole nitrogen to form the indolide anion, which then acts as a nucleophile to displace a leaving group on the alkylating agent.

The Two-Step Approach: Deprotonation and Nucleophilic Substitution

The archetypal N-alkylation of indole is a two-step process that offers a high degree of control and predictability.[3] The first step involves the deprotonation of the indole N-H bond using a suitable base. The resulting indolide anion is a potent nucleophile that readily participates in the subsequent SN2 reaction with an alkyl halide.

Caption: General workflow for the two-step N-alkylation of indole.

The selection of the base is a critical factor that dictates the efficiency and selectivity of the N-alkylation reaction. The pKa of the indole N-H is approximately 17 in DMSO, necessitating a sufficiently strong base for complete deprotonation.[3]

| Base | Solvent | Key Considerations | Reference |

| Sodium Hydride (NaH) | Anhydrous DMF, THF | Strong, non-nucleophilic base. Generates H₂ gas, requiring an inert atmosphere. Often provides high yields. | [3] |

| Potassium Hydroxide (KOH) | Acetone, DMSO | A cost-effective and strong base. Can be used in aqueous conditions, which may affect ester hydrolysis.[1] | [1] |

| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | A milder base, often requiring higher temperatures. Suitable for sensitive substrates. | [4] |

| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | A highly effective base due to the high solubility of its salts, often leading to faster reaction rates. | [4] |

Expert Insight: While sodium hydride is a highly effective base for achieving complete deprotonation, its pyrophoric nature requires careful handling. For process safety and scalability, potassium hydroxide and potassium carbonate are often preferred in industrial settings. The choice of solvent also plays a crucial role in modulating the reactivity of the indolide anion.[5] Polar aprotic solvents like DMF and DMSO are generally favored as they effectively solvate the cation of the base, leaving a more "naked" and reactive indolide anion.

Experimental Protocol: Synthesis of Ethyl 2-(1H-indol-1-yl)propanoate

This protocol details a reliable and reproducible method for the synthesis of ethyl 2-(1H-indol-1-yl)propanoate via N-alkylation of indole with ethyl 2-bromopropionate using potassium hydroxide as the base.

Materials:

-

Indole (1.0 eq)

-

Potassium hydroxide (KOH, 1.5 eq)

-

Ethyl 2-bromopropionate (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of indole in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium hydroxide portion-wise.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add ethyl 2-bromopropionate dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 2-(1H-indol-1-yl)propanoate.

Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis. The 1H NMR spectrum should show the disappearance of the indole N-H proton signal and the appearance of new signals corresponding to the propanoate moiety.

Advanced Synthetic Methodologies

Beyond the classical two-step approach, several advanced methodologies have been developed to enhance the efficiency, selectivity, and sustainability of the synthesis of this compound derivatives.

Catalytic N-Alkylation

The use of transition metal catalysts offers milder reaction conditions and can provide access to enantiomerically enriched products.

Copper catalysis has emerged as a powerful tool for C-N bond formation.[6][7][8] Copper(I) catalysts, in the presence of a suitable ligand, can facilitate the N-alkylation of indoles with a variety of alkylating agents.

Caption: Simplified catalytic cycle for copper-catalyzed N-alkylation of indole.

Expert Insight: The ligand plays a crucial role in stabilizing the copper catalyst and modulating its reactivity and selectivity. Diamine and phosphine ligands are commonly employed in these reactions.[7]

Enantioselective Synthesis

For applications in drug development, the synthesis of enantiomerically pure this compound is often required. This can be achieved through the use of chiral catalysts or chiral auxiliaries. Recent advancements have focused on the development of catalytic asymmetric methods, which are more atom-economical.[9][10][11]

Organocatalysis and transition-metal catalysis with chiral ligands have shown great promise in achieving high enantioselectivity in the N-alkylation of indoles.[9] For instance, iridium-catalyzed N-allylation of indoles has been reported to proceed with excellent enantioselectivities.[9]

Final Step: Hydrolysis to the Carboxylic Acid

The final step in the synthesis of this compound is the hydrolysis of the corresponding ester precursor. This is typically achieved under basic conditions, followed by acidification.

Experimental Protocol: Hydrolysis of Ethyl 2-(1H-indol-1-yl)propanoate

Materials:

-

Ethyl 2-(1H-indol-1-yl)propanoate (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve ethyl 2-(1H-indol-1-yl)propanoate in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Conclusion

The synthesis of this compound and its derivatives is a well-established yet continuously evolving field. The classical N-alkylation approach remains a robust and reliable method, with the choice of base and solvent being critical parameters for optimization. Modern catalytic methods, particularly those employing copper and iridium, offer milder reaction conditions and opportunities for enantioselective synthesis, which is of paramount importance in drug discovery. This guide provides a solid foundation for researchers to confidently synthesize these valuable compounds, with detailed protocols that serve as a starting point for further exploration and development.

References

-

An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Retrieved January 24, 2026, from [Link]

-

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]

-

in the chemical literature: N-alkylation of an indole. (2019). YouTube. Retrieved January 24, 2026, from [Link]

-

Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2016). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The Copper-Catalyzed N-Arylation of Indoles. (2003). Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]

-

Divergent and Enantioselective Synthesis of Three Types of Chiral Polycyclic N‑Heterocycles via Copper-Catalyzed Dearomative Cyclization. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Retrieved January 24, 2026, from [Link]

-

Copper-Catalyzed N-Arylation of Indoles. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

-

A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. (2014). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Synthesis of new derivative of 2-[2-(1H-indol-1-yl)ethyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one. (2012). Ovidius University Annals of Chemistry. Retrieved January 24, 2026, from [Link]

-

Enantioselective Synthesis of 2-Amino-1,1-diarylalkanes Bearing a Carbocyclic Ring Substituted Indole through Asymmetric Catalyt. (2018). SciSpace. Retrieved January 24, 2026, from [Link]

-

N-alkylation of indole and pyrroles in dimethyl sulphoxide. (1966). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). (n.d.). Retrieved January 24, 2026, from [Link]

-

Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (2019). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015). Google Patents.

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Retrieved January 24, 2026, from [Link]

- Method for preparing propionic acid from ethyl acetate through carbonylation. (2013). Google Patents.

-

Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]

-

How can we convert propanoic acid to iodoethane?. (2018). Quora. Retrieved January 24, 2026, from [Link]

-

N-Alkylation of indole and pyrroles in dimethyl sulphoxide. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Ethyl 2,2-di(1H-indol-3-yl)propanoate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. (2023). Preprints.org. Retrieved January 24, 2026, from [Link]

-

Ethyl Propanoate. (n.d.). mVOC 4.0. Retrieved January 24, 2026, from [Link]

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

The Indole-1-Propanoic Acid Scaffold: A Mechanistic Blueprint for Therapeutic Innovation

An In-depth Technical Guide for Drug Development Professionals

Abstract

The indolepropanoic acid framework represents a privileged scaffold in chemical biology, anchored by the extensively studied gut microbial metabolite, 3-Indolepropionic acid (IPA). While direct mechanistic data on the specific isomer 2-(1H-indol-1-yl)propanoic acid is emerging, the wealth of knowledge surrounding IPA provides a robust predictive model for its biological activities. This guide synthesizes the known mechanisms of the indolepropanoic acid core, focusing on its role as a multi-modal regulator of host physiology. We dissect its interactions with key nuclear receptors, its potent antioxidant capabilities, and its influence on inflammatory and immune signaling cascades. This document serves as a foundational blueprint for researchers and drug development professionals aiming to investigate and harness the therapeutic potential of this compound and its derivatives.

Introduction: The Promise of a Gut-Derived Scaffold

The human gut microbiome is a prolific source of bioactive small molecules that profoundly influence host health and disease. Among the most significant of these is 3-Indolepropionic acid (IPA), a tryptophan metabolite produced exclusively by gut bacteria such as Clostridium sporogenes.[1][2] IPA is detectable in human serum and has demonstrated a remarkable range of biological functions, including neuroprotection, immunomodulation, and the reinforcement of the intestinal barrier.[2][3][4]

The subject of this guide, This compound , is a structural isomer of the canonical IPA. In this configuration, the propanoic acid side chain is tethered to the nitrogen atom of the indole ring (N-1 position) rather than the carbon at the C-3 position. While this structural shift will undoubtedly alter its pharmacokinetic profile and binding affinities, the fundamental chemical motifs suggest a shared mechanistic playbook. This guide will therefore explore the well-established mechanisms of IPA as a predictive framework for its N-1 isomer, providing researchers with a logical starting point for investigation. The primary known activities of the indolepropanoic acid scaffold center on its ability to act as a signaling molecule and a potent antioxidant.

Core Mechanisms of Action

The biological activity of the indolepropanoic acid scaffold is not mediated by a single target but rather through a network of interactions that collectively contribute to immune homeostasis and cellular protection.

Nuclear Receptor Activation: A Hub for Immunity and Barrier Function

A primary mechanism through which IPA exerts its influence is by acting as a ligand for two critical nuclear receptors: the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[5]

-

Pregnane X Receptor (PXR): Primarily expressed in the liver and intestine, PXR is a key sensor of xenobiotics. Upon activation by ligands like IPA, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on DNA. This action upregulates the expression of genes involved in detoxification (e.g., cytochrome P450 enzymes) and, crucially, genes that enhance intestinal barrier integrity.[1] This signaling helps to maintain mucosal homeostasis and limit the translocation of inflammatory microbial products into circulation.[1][6]

-

Aryl Hydrocarbon Receptor (AhR): AhR activation is vital for regulating immune cell function, particularly at mucosal surfaces. IPA-mediated AhR signaling in intestinal immune cells can lead to the production of Interleukin-22 (IL-22).[1] IL-22 is a cytokine critical for promoting the healing of epithelial tissues and the expression of antimicrobial peptides, further reinforcing the gut barrier.[5]

The interplay between these two receptors establishes a powerful gut-protective and anti-inflammatory feedback loop, as depicted below.

Figure 1: Predicted activation of PXR and AhR signaling pathways.

Direct Antioxidant Activity and Neuroprotection

IPA is a highly potent scavenger of hydroxyl radicals, one of the most destructive reactive oxygen species (ROS) in biological systems.[1] This chemical property is conferred by the indole ring, which can donate an electron to neutralize the radical. This direct antioxidant activity is thought to be a primary driver of the neuroprotective effects observed for IPA, shielding neurons from oxidative damage implicated in conditions like cerebral ischemia and Alzheimer's disease.[6] It is highly probable that this compound retains this critical antioxidant function.

Modulation of Inflammatory Signaling

Beyond receptor-mediated signaling, indole-based propanoic acids are implicated in the direct modulation of inflammatory enzymes and pathways.

-

Cytosolic Phospholipase A2α (cPLA2α) Inhibition: Synthetic derivatives of indole propanoic acids have been specifically designed as potent inhibitors of cPLA2α.[7] This enzyme is responsible for releasing arachidonic acid from cell membranes, which is the rate-limiting step in the production of pro-inflammatory prostaglandins and leukotrienes. Inhibition of cPLA2α is a validated anti-inflammatory strategy.

-

NF-κB Pathway Suppression: The transcription factor NF-κB is a master regulator of the inflammatory response. Some studies suggest that propionic acid and its derivatives can exert immunosuppressive effects by inhibiting the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and chemokines.[8]

Systemic Immunomodulation via the Gut-Bone Marrow Axis

Recent evidence reveals that the influence of IPA extends far beyond the gut. The metabolite can enter systemic circulation and travel to the bone marrow, the primary site of immune cell production (hematopoiesis).[9] In the bone marrow, IPA can alter myelopoiesis, leading to a reduction in the generation of immunosuppressive monocytes.[9] This systemic rewiring of the immune system can create an environment that is less permissive to the growth of cancer metastases, highlighting a profound gut-bone marrow-cancer axis.[9]

Experimental Protocols for Mechanistic Validation

To investigate whether this compound shares the mechanisms of its C-3 isomer, the following validated experimental workflows are recommended.

Protocol: PXR/AhR Dual-Luciferase Reporter Assay

Objective: To determine if the test compound can activate the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR).

Methodology Rationale: This assay provides a quantitative readout of receptor activation. A reporter plasmid containing a luciferase gene under the control of receptor-specific response elements is transfected into cells. Activation of the receptor by the compound drives luciferase expression, which is measured as light output. A constitutively expressed Renilla luciferase is used for normalization.

Step-by-Step Protocol:

-

Cell Culture: Culture HepG2 (human liver carcinoma) or LS180 (human colon adenocarcinoma) cells, known to express PXR and AhR, in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Transfection: Co-transfect cells in a 96-well plate with:

-

A PXR or AhR expression plasmid.

-

A luciferase reporter plasmid containing PXR (e.g., pSG5-PXR) or AhR (e.g., pX4RE-luc) response elements.

-

A Renilla luciferase plasmid (e.g., pRL-TK) for normalization.

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a known agonist (e.g., Rifampicin for PXR, TCDD for AhR) as a positive control. Include a vehicle control (e.g., 0.1% DMSO).

-

Lysis and Luminescence Reading: After another 24 hours, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Calculate the fold change in activity relative to the vehicle control.

Figure 2: Workflow for the PXR/AhR dual-luciferase reporter assay.

Protocol: cPLA2α Inhibition Assay

Objective: To quantify the direct inhibitory effect of the test compound on cPLA2α enzyme activity.

Methodology Rationale: This biochemical assay uses a synthetic substrate that releases a fluorescent product upon cleavage by cPLA2α. A decrease in the fluorescent signal in the presence of the compound indicates enzyme inhibition.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Recombinant human cPLA2α enzyme.

-

Assay buffer (e.g., 80 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM CaCl₂, 1 mg/mL BSA).

-

Fluorescent substrate (e.g., PED-A1, N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine).

-

Test compound dilutions in DMSO.

-

-

Assay Procedure (96-well plate):

-

Add assay buffer to each well.

-

Add the test compound or a known cPLA2α inhibitor (e.g., AVX001) as a positive control.

-

Add the cPLA2α enzyme to all wells except the no-enzyme control. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorescent substrate.

-

-

Fluorescence Measurement: Immediately measure the fluorescence intensity every minute for 30-60 minutes using a plate reader (Excitation/Emission ~485/528 nm).

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.

Table 1: Expected Data Output from cPLA2α Inhibition Assay

| Compound Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition |

|---|---|---|

| 0 (Vehicle) | 500 | 0 |

| 0.1 | 450 | 10 |

| 1 | 300 | 40 |

| 10 | 150 | 70 |

| 100 | 55 | 89 |

| IC₅₀ (µM) | - | ~2.5 |

Summary and Future Directions

The this compound scaffold, by virtue of its close relationship to the well-characterized gut metabolite IPA, holds significant therapeutic promise. The predicted mechanisms of action—spanning nuclear receptor activation, direct antioxidant effects, and modulation of key inflammatory pathways—position it as a compelling candidate for diseases involving immune dysregulation, oxidative stress, and loss of barrier function.

The critical next step for the research community is to empirically validate these predicted mechanisms. The experimental protocols outlined in this guide provide a clear path for this investigation. Furthermore, comparative studies between the N-1 and C-3 isomers are essential to elucidate the structure-activity relationships that govern potency and target selectivity. Such work will be invaluable for the rational design of next-generation therapeutics derived from this powerful biological scaffold.

References

-

Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (n.d.). MDPI. Retrieved from [Link]

-

3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023). MDPI. Retrieved from [Link]

-

Tryptophan. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. (2014). PubMed. Retrieved from [Link]

-

Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. (n.d.). PubMed Central. Retrieved from [Link]

-

Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. (2025). PubMed. Retrieved from [Link]

-

Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. (2025). ResearchGate. Retrieved from [Link]

-

Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease. (n.d.). MDPI. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). MDPI. Retrieved from [Link]

-

Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemotherapy rewires gut bacteria to block metastasis. (2026). ScienceDaily. Retrieved from [Link]

-

Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. (2025). PubMed Central. Retrieved from [Link]

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciencedaily.com [sciencedaily.com]

An In-depth Technical Guide to 2-(1H-indol-1-yl)propanoic Acid for Researchers and Drug Development Professionals

Introduction: Unveiling a Lesser-Known Indole Derivative

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from the essential amino acid tryptophan to potent pharmaceuticals. While much attention has been focused on derivatives substituted at the C2 and C3 positions of the indole ring, N-substituted analogs represent a promising, yet less explored, chemical space. This guide provides a comprehensive overview of the physical and chemical properties of a specific N-substituted indole, 2-(1H-indol-1-yl)propanoic acid, a molecule with latent potential in drug discovery and development.

This document moves beyond a simple recitation of data, offering insights into the practical application of this compound's properties for researchers in the field. We will delve into its structural nuances, predicted physicochemical parameters, and plausible synthetic pathways, providing a foundational understanding for its future exploration.

Molecular Structure and Foundational Properties

The unique arrangement of the propanoic acid moiety attached to the nitrogen of the indole ring dictates the molecule's overall characteristics. This N-alkylation prevents the formation of the N-H hydrogen bonds typical of many indole derivatives, influencing its solubility and reactivity.

Diagram of the Molecular Structure of this compound

Caption: Chemical structure of this compound.

Core Physicochemical Properties

Precise experimental data for this compound is not widely available in the literature. Therefore, the following table includes both confirmed identifiers and computationally predicted values to provide a comprehensive profile. It is crucial for researchers to experimentally verify these predicted properties for any critical applications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| CAS Number | 131488-64-7 | |

| Melting Point | Predicted: 120-140 °C | Inferred from related structures |

| Boiling Point | Predicted: >350 °C (decomposes) | Inferred from related structures |

| pKa (acidic) | Predicted: 4.5 - 5.0 | Based on propanoic acid and electronic effects of the indole ring |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and aqueous bases. Limited solubility in nonpolar solvents and water. | Inferred from structural analysis |

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through the N-alkylation of indole. A plausible and commonly employed method involves the reaction of indole with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group.

Proposed Synthetic Pathway: N-Alkylation of Indole

A direct and efficient route involves the deprotonation of indole with a strong base to form the indolide anion, followed by nucleophilic attack on an appropriate electrophile, such as ethyl 2-bromopropanoate. The subsequent hydrolysis of the ester yields the desired carboxylic acid.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established N-alkylation methodologies for indoles and has not been experimentally validated for this specific synthesis.

-

Deprotonation of Indole:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the indolide anion.

-

-

N-Alkylation:

-

Cool the reaction mixture back to 0 °C and add ethyl 2-bromopropanoate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Ester Intermediate:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-(1H-indol-1-yl)propanoate.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with a suitable acid (e.g., 1 M HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Spectroscopic and Chromatographic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring and the propanoic acid side chain.

-

Indole Protons: A complex multiplet pattern in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the protons on the benzene and pyrrole rings of the indole nucleus.

-

Propanoic Acid Protons:

-

A quartet for the methine proton (CH) adjacent to the indole nitrogen and the carboxylic acid group (approximately 4.5-5.0 ppm).

-

A doublet for the methyl protons (CH₃) (approximately 1.5-2.0 ppm).

-

A broad singlet for the carboxylic acid proton (COOH), which may appear over a wide range (typically >10 ppm) and is exchangeable with D₂O.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Indole Carbons: Multiple signals in the aromatic region (approximately 100-140 ppm).

-

Propanoic Acid Carbons:

-

A signal for the carboxylic acid carbonyl carbon (C=O) in the downfield region (approximately 170-180 ppm).

-

A signal for the methine carbon (CH) attached to the indole nitrogen (approximately 50-60 ppm).

-

A signal for the methyl carbon (CH₃) in the upfield region (approximately 15-25 ppm).

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational modes of the functional groups present.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

Mass spectrometric analysis will be crucial for confirming the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (189.21 m/z).

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 m/z) and fragmentation of the propanoic acid side chain.

Potential Applications in Drug Development

While specific biological activity data for this compound is limited, the broader class of indole-propanoic acid derivatives has shown a range of pharmacological activities. These compounds have been investigated for their potential as:

-

Anti-inflammatory Agents: Some indole derivatives are known to inhibit inflammatory pathways.

-

Antimicrobial Agents: The indole nucleus is a common feature in many natural and synthetic antimicrobial compounds.

-

Neurological and Metabolic Disease Modulators: Indole derivatives have been explored for their effects on various receptors and enzymes involved in neurological and metabolic disorders.

The unique substitution pattern of this compound makes it a valuable candidate for screening in various biological assays to uncover novel therapeutic activities. Its structural similarity to other biologically active indole derivatives suggests a high potential for hit discovery and lead optimization in drug development programs.

Conclusion

This compound represents an intriguing yet understudied molecule within the vast family of indole derivatives. This guide has provided a comprehensive overview of its known and predicted properties, along with a plausible synthetic route. While the lack of extensive experimental data presents a challenge, it also highlights an opportunity for novel research and discovery. For scientists and researchers in drug development, this compound offers a unique scaffold for the design and synthesis of new chemical entities with the potential for significant therapeutic impact. The foundational information provided herein serves as a critical starting point for unlocking the full potential of this promising molecule.

References

The Pharmacology of 2-(1H-indol-1-yl)propanoic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential pharmacology of 2-(1H-indol-1-yl)propanoic acid, a unique indole derivative with the propanoic acid moiety attached at the nitrogen of the indole ring. While direct pharmacological data on this specific molecule is limited, this paper will extrapolate its potential mechanisms of action, and pharmacokinetic and pharmacodynamic profiles based on the well-established pharmacology of its structural components—the indole nucleus and the propanoic acid side chain. We will draw comparisons to its well-studied isomer, indole-3-propionic acid (IPA), and other N-substituted indole derivatives to build a predictive pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel indole compounds.

Introduction: The Indole Nucleus and Propanoic Acid Moiety in Pharmacology

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] From the essential amino acid tryptophan to potent therapeutic agents, the indole ring system is a versatile pharmacophore.[1][3] Similarly, the propanoic acid moiety is a key feature of the widely recognized class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, which exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

The compound of interest, this compound, uniquely combines these two pharmacologically significant motifs. The placement of the propanoic acid group at the N-1 position of the indole ring distinguishes it from the more extensively studied indole-3-propionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota.[6][7] This structural variance is anticipated to confer a distinct pharmacological profile, which this guide aims to explore.

Comparative Pharmacology: Insights from Indole-3-Propionic Acid (IPA)

Indole-3-propionic acid (IPA) is a well-characterized tryptophan metabolite with a range of beneficial biological effects, including potent antioxidant, anti-inflammatory, and neuroprotective properties.[6][8] It is crucial to understand the pharmacology of IPA to appreciate the potential differences and similarities with its N-1 isomer.

IPA's mechanisms of action are multifaceted, primarily involving:

-

Scavenging of free radicals: IPA is a highly effective antioxidant.

-

Modulation of inflammatory pathways: It has been shown to exert anti-inflammatory effects.[6][7]

-

Gut microbiota interactions: As a product of gut bacteria, it plays a role in host-microbe signaling.[6][7]

While IPA provides a valuable comparative reference, the N-1 substitution in this compound is expected to alter its electronic and steric properties, likely leading to different target interactions and pharmacological outcomes.

Predicted Pharmacological Profile of this compound

Based on its structural characteristics and the known activities of related compounds, we can predict several potential pharmacological activities for this compound.

Potential Anti-inflammatory and Analgesic Activity

The presence of the arylpropanoic acid structure strongly suggests that this compound may possess anti-inflammatory and analgesic properties, similar to conventional NSAIDs.[4][5]

The primary mechanism of action for many arylpropanoic acid derivatives is the inhibition of COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[9] It is plausible that this compound could also act as a COX inhibitor.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2.

-

Methodology:

-

Purified recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.

-

Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

The IC50 value (the concentration of the compound required to inhibit 50% of enzyme activity) is calculated.

-

-

Expected Outcome: This assay will reveal whether this compound inhibits COX enzymes and its selectivity for COX-1 versus COX-2.

Potential Antiplatelet Activity

Some N-substituted indole derivatives have been shown to possess antiplatelet aggregation properties.[10][11] This activity is often linked to the inhibition of arachidonic acid-induced platelet aggregation.

Experimental Protocol: In Vitro Platelet Aggregation Assay

-

Objective: To evaluate the effect of this compound on platelet aggregation.

-

Methodology:

-

Platelet-rich plasma (PRP) is prepared from fresh human blood.

-

The PRP is incubated with various concentrations of the test compound.

-

An aggregating agent, such as arachidonic acid or ADP, is added.

-

Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission.

-

-

Expected Outcome: This experiment will determine if the compound inhibits platelet aggregation and provide insights into its potential mechanism.

Potential Molecular Targets and Signaling Pathways

Beyond COX inhibition, the indole moiety suggests other potential molecular targets.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Derivatives of 3-(1-aryl-1H-indol-5-yl)propanoic acids have been identified as potent inhibitors of cPLA2α.[12][13] This enzyme is responsible for releasing arachidonic acid from cell membranes, the rate-limiting step in the production of eicosanoids. Inhibition of cPLA2α represents an alternative anti-inflammatory mechanism.

Diagram: cPLA2α Signaling Pathway

Caption: Potential inhibition of the cPLA2α pathway by this compound.

Peroxisome Proliferator-Activated Receptors (PPARs)

Some indole derivatives have been found to modulate the activity of PPARs, particularly PPARγ, which are nuclear receptors involved in regulating inflammation and metabolism.[14]

Predicted Pharmacokinetic Profile

The pharmacokinetic properties of this compound are yet to be determined. However, we can make some predictions based on its structure.

| Pharmacokinetic Parameter | Predicted Profile | Justification |

| Absorption | Moderate to good oral bioavailability | The propanoic acid moiety may enhance solubility, while the indole ring provides lipophilicity, potentially balancing properties for oral absorption. |

| Distribution | High plasma protein binding | Arylpropanoic acids typically exhibit high binding to albumin. |

| Metabolism | Hepatic metabolism | The indole ring is susceptible to oxidation by cytochrome P450 enzymes. |

| Excretion | Primarily renal | Metabolites are likely to be excreted in the urine. |

Experimental Workflow: In Vitro ADME Profiling

Caption: A typical in vitro workflow for assessing the ADME properties of a new chemical entity.

Synthesis of this compound Derivatives

The synthesis of N-substituted indole-propanoic acid derivatives has been reported in the literature, providing a basis for the preparation of this compound and its analogues for biological screening.[15] A general synthetic route might involve the N-alkylation of indole with a suitable propanoic acid precursor.

Conclusion and Future Directions

While the pharmacology of this compound has not been directly elucidated, its structural features strongly suggest a potential for anti-inflammatory, analgesic, and antiplatelet activities. The most probable mechanisms of action include the inhibition of COX enzymes and potentially cPLA2α. Further investigation is warranted to synthesize and screen this compound in a battery of in vitro and in vivo assays to validate these predictions and fully characterize its pharmacological profile. The unique N-1 substitution on the indole ring may offer a novel therapeutic agent with a distinct efficacy and safety profile compared to existing drugs.

References

-

Negatu, D. A., G-YS., Liu, J., & Zimmerman, M. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers in Microbiology, 11, 575586. [Link]

-

Wikipedia. (n.d.). Tryptophan. [Link]

-

Katariya, D., Ashid, M., Sharma, B. K., & Joshi, A. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences, 9(7), 206-213. [Link]

-

Asai, S., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(18), 7595-7614. [Link]

-

Fassihi, A., et al. (2016). Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. Iranian Journal of Pharmaceutical Research, 15(4), 735-744. [Link]

-

Asai, S., et al. (2014). Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. Journal of Medicinal Chemistry, 57(18), 7595-7614. [Link]

-

Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 2291. [Link]

-

Negatu, D. A., et al. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers in Microbiology, 11, 575586. [Link]

-

Kumar, V., & Singh, P. (2023). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 134-146. [Link]

-

Shved, A. D., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 27(19), 6649. [Link]

-

Angelucci, F., et al. (2023). Gut Microbiota Impact on Cognitive Function in Humans. International Journal of Molecular Sciences, 24(3), 2485. [Link]

-

Sharma, V., & Kumar, P. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 2248-2256. [Link]

-

Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology, 15(6), 2826-2831. [Link]

-

Kumar, A., & Mishra, A. K. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-1010. [Link]

-

Husain, A., et al. (2015). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Bioorganic & Medicinal Chemistry Letters, 25(16), 3221-3226. [Link]

-

Kulkarni, S. K., et al. (2012). Synthesis and biological activities of indole-3-propionic acids. Indian Journal of Heterocyclic Chemistry, 21(4), 359-362. [Link]

-

Fassihi, A., et al. (2019). Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies. Research in Pharmaceutical Sciences, 14(3), 214-228. [Link]

-

Sharma, A., & Kumar, P. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 2(11), 2769-2777. [Link]

-

Wikipedia. (n.d.). Analgesic. [Link]

-

Kumar, A., & Mishra, A. K. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-1010. [Link]

-

Shved, A. D., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 27(19), 6649. [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. rjpn.org [rjpn.org]

- 3. Tryptophan - Wikipedia [en.wikipedia.org]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectroscopic Characterization of 2-(1H-indol-1-yl)propanoic Acid

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 2-(1H-indol-1-yl)propanoic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational spectroscopic principles with practical, field-proven insights for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

A critical aspect of synthesizing or isolating indole derivatives is confirming the precise point of substitution. The target molecule, this compound, is an N-substituted isomer of the more commonly encountered 3-(1H-indol-3-yl)propanoic acid. While both share the same molecular formula (C₁₁H₁₁NO₂) and mass, their spectroscopic fingerprints are markedly different due to the distinct electronic environments of the atoms. This guide will focus on the expected spectral features of the N-1 substituted isomer and explain how to differentiate it from its C-3 counterpart.

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the IUPAC numbering scheme for the this compound molecule, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the N-1 substitution pattern.

Expertise & Experience: Why NMR is Decisive

The key to differentiating N-1 and C-3 isomers lies in the signals from the indole ring itself. In the N-1 isomer, the C2 and C3 carbons bear protons, resulting in distinct doublet signals in the ¹H NMR spectrum. Conversely, in a C-3 substituted indole, the proton at the C3 position is absent, and the proton at C2 typically appears as a singlet. This fundamental difference provides a self-validating system for structural confirmation.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet far downfield and may exchange with D₂O. |

| ~7.6 - 7.8 | Doublet | 1H | H7 | Aromatic proton deshielded by the ring current and adjacent to the nitrogen's lone pair influence. |

| ~7.5 - 7.6 | Doublet | 1H | H4 | Aromatic proton in the benzene ring portion of the indole. |

| ~7.2 - 7.3 | Doublet | 1H | H2 | Deshielded due to its proximity to the electronegative nitrogen atom. Appears as a doublet due to coupling with H3. |

| ~7.0 - 7.2 | Triplet | 2H | H5, H6 | Overlapping aromatic protons in the benzene ring, appearing as a complex multiplet or two distinct triplets. |

| ~6.5 - 6.6 | Doublet | 1H | H3 | Shielded relative to other aromatic protons, appearing as a doublet due to coupling with H2. |

| ~4.8 - 5.0 | Quartet | 1H | H2' (α-CH) | Chiral proton on the carbon adjacent to the nitrogen and the carboxyl group. Split into a quartet by the three β-protons. |

| ~1.7 - 1.9 | Doublet | 3H | H3' (β-CH₃) | Protons of the methyl group, appearing as a doublet due to coupling with the single α-proton. |

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 - 178 | C1' (-COOH) | Carbonyl carbon of the carboxylic acid, typically found in this downfield region. |

| ~136 - 138 | C7a | Bridgehead carbon of the indole ring. |

| ~128 - 130 | C3a | Bridgehead carbon of the indole ring. |

| ~127 - 129 | C2 | Carbon adjacent to nitrogen, deshielded. |

| ~121 - 123 | C5 | Aromatic carbon. |

| ~120 - 122 | C4 | Aromatic carbon. |

| ~119 - 121 | C6 | Aromatic carbon. |

| ~109 - 111 | C7 | Aromatic carbon adjacent to nitrogen. |

| ~101 - 103 | C3 | Carbon in the pyrrole ring portion, typically shielded. |

| ~55 - 58 | C2' (α-CH) | Aliphatic carbon attached to the nitrogen atom. |

| ~18 - 22 | C3' (β-CH₃) | Aliphatic methyl carbon. |

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Identifying Key Functional Groups

For this compound, the most telling features in the IR spectrum are those associated with the carboxylic acid group. The O-H stretch is exceptionally broad and strong, often spanning from 2500 to 3300 cm⁻¹, a characteristic feature of hydrogen-bonded carboxylic acid dimers.[1] This broad absorption is a reliable indicator of the -COOH moiety.[1][2] The C=O stretch of the carbonyl group provides a second, sharp, and intense band around 1700-1725 cm⁻¹.[2] The presence of both of these signals strongly supports the carboxylic acid functionality.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| 2500 - 3300 | O-H stretch | Strong, Very Broad | Carboxylic Acid |

| 3050 - 3150 | C-H stretch (aromatic) | Medium | Indole Ring |

| 2850 - 2960 | C-H stretch (aliphatic) | Medium | Propanoic Acid Chain |

| 1700 - 1725 | C=O stretch | Strong, Sharp | Carboxylic Acid |

| 1580 - 1610 | C=C stretch (aromatic) | Medium-Strong | Indole Ring |

| 1300 - 1350 | C-N stretch | Medium | Indole Ring / Side Chain |

| 1210 - 1320 | C-O stretch | Strong | Carboxylic Acid |

| 920 - 950 | O-H bend (out-of-plane) | Medium, Broad | Carboxylic Acid Dimer |

| 740 - 760 | C-H bend (ortho-disubstituted) | Strong | Indole Ring |

Experimental Protocol: ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this molecule, Electron Ionization (EI) is a common technique.

Expertise & Experience: Interpreting Fragmentation

Upon electron ionization, this compound will form a molecular ion (M⁺˙). The molecular weight of C₁₁H₁₁NO₂ is 189.08 g/mol , so the molecular ion peak should appear at an m/z of 189.[3] The fragmentation pattern is dictated by the stability of the resulting fragments. A highly probable fragmentation is the loss of the carboxyl group (-COOH) via McLafferty rearrangement or simple cleavage, leading to a fragment at m/z 144. The most dominant peak (base peak) is often the indolyl-methyl cation fragment at m/z 130, formed by the cleavage of the Cα-Cβ bond, which is a very stable species.

| Predicted m/z | Proposed Fragment | Significance |

| 189 | [C₁₁H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 171 | [M - H₂O]⁺˙ | Loss of water (less common) |

| 144 | [M - COOH]⁺ | Loss of the carboxyl group |

| 130 | [C₉H₈N]⁺ | Base Peak; Indolyl-methyl cation |

| 117 | [C₈H₇N]⁺˙ | Indole radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Primary Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

GC Method:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the retention time of the compound peak in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum to identify the molecular ion and key fragment ions.

-

References

-

PubChem. (n.d.). 1H-Indole-3-propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Joshi, A., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

-

Iqbal, M. J., & Ahmad, M. (2001). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 23(3), 154-157. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targets of Indole Derivatives: Mechanisms, Assays, and Future Directions

Executive Summary: The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This versatility has led to the development of numerous indole-containing therapeutic agents across diverse disease areas. This technical guide provides an in-depth analysis for researchers and drug development professionals on the key molecular targets of indole derivatives in oncology, neurodegenerative disorders, and infectious diseases. We will explore the underlying mechanisms of action, present detailed, field-proven experimental protocols for target validation and compound evaluation, and visualize complex biological pathways and workflows to facilitate a deeper understanding of this remarkable pharmacophore.

Targeting Cancer Pathophysiology

Indole derivatives have emerged as powerful anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and sustained angiogenesis.[3][4] Their structural flexibility allows for the design of compounds that can disrupt critical cellular processes with high specificity and potency.[3]

Microtubule Dynamics Inhibition

Causality of Experimental Choice: The integrity of the microtubule cytoskeleton is essential for the formation of the mitotic spindle during cell division. Agents that disrupt microtubule dynamics are highly effective at halting the proliferation of rapidly dividing cancer cells. Therefore, a primary strategy in anticancer drug discovery is to identify compounds that directly interfere with tubulin, the fundamental protein subunit of microtubules.

Mechanism of Action: Indole derivatives, most famously the vinca alkaloids (e.g., vinblastine, vincristine), function as potent microtubule-destabilizing agents.[3] They bind to the β-tubulin subunit, often at the colchicine-binding site, preventing its polymerization into microtubules.[5][6] This disruption of microtubule dynamics leads to a failure in mitotic spindle assembly, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7]

Caption: Indole-based HDACIs block gene silencing by promoting histone acetylation.

Experimental Protocol: In Vitro Fluorometric HDAC Activity Assay

This self-validating system directly measures the enzymatic activity of HDACs, allowing for precise quantification of inhibitor potency.

-

Reagents & Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC2).

-

HDAC Assay Buffer.

-

Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair).

-

Developer solution (containing a protease, e.g., trypsin, to cleave the deacetylated substrate).

-

Test indole derivative and a known HDACI control (e.g., SAHA, Vorinostat).

-

Black, flat-bottom 96-well microplate.

-

Fluorescence plate reader.

-

-

Step-by-Step Methodology:

-

Prepare serial dilutions of the test indole derivative and control inhibitor in HDAC assay buffer.

-

In the microplate, add the HDAC enzyme and the inhibitor dilutions. Incubate for 10-15 minutes at 37°C to allow for binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution. The developer's protease cleaves only the deacetylated substrate, separating the fluorophore from the quencher.

-

Incubate for an additional 15-20 minutes at 37°C.

-

Measure the fluorescence (e.g., Ex: 360 nm, Em: 460 nm).

-

The signal is directly proportional to HDAC activity. Calculate the IC50 value from the dose-response curve.

-

Signal Transduction Interference via Kinase Inhibition

Causality of Experimental Choice: Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR are frequently overexpressed or hyperactivated in tumors, driving pathways that promote cell growth, survival, and angiogenesis. [8]Small molecule inhibitors that block the ATP-binding site of these kinases are a cornerstone of targeted cancer therapy. The indole scaffold is a proven pharmacophore for designing such inhibitors. [9][10][11] Mechanism of Action: Indole derivatives like Sunitinib function as multi-targeted RTK inhibitors. [10][12]They act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules. By inhibiting VEGFR, they block angiogenesis, cutting off the tumor's blood supply. By inhibiting other RTKs like PDGFR, they can have direct antiproliferative effects on tumor cells. [9][13]

Caption: Indole-based RTK inhibitors block ATP binding to VEGFR, halting angiogenesis.

Targeting Neurodegenerative Disorders

The complexity of neurodegenerative diseases, which often involve multiple pathogenic mechanisms like protein misfolding, oxidative stress, and neuroinflammation, makes them challenging to treat. [14][15]Indole derivatives offer a promising therapeutic avenue due to their ability to engage multiple relevant targets simultaneously. [1][16]

Modulation of Cholinergic Neurotransmission

Causality of Experimental Choice: The "cholinergic hypothesis" of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. Therefore, inhibiting the enzymes that break down ACh—Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)—is a primary therapeutic strategy to provide symptomatic relief.

Mechanism of Action: Indole-based cholinesterase inhibitors block the active site of AChE and/or BuChE, preventing the hydrolysis of ACh. [17][18]This action increases the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission and improving cognitive function. [19]Some indole derivatives have shown dual inhibitory activity, which may offer broader therapeutic benefits. [1][3][20] Experimental Protocol: Ellman's Method for Cholinesterase Activity

This robust and widely accepted colorimetric assay directly measures enzyme activity, making it ideal for screening and characterizing inhibitors.

-

Reagents & Materials:

-

AChE (from electric eel) and/or BChE (from equine serum).

-

Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

-

Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Test indole derivative and a known inhibitor (e.g., Donepezil).

-

96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.

-

-

Step-by-Step Methodology:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound dilutions.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

-

Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.

-

Immediately begin kinetic measurements of absorbance at 412 nm every minute for 10-15 minutes. The rate of color change is proportional to the enzyme's activity.

-

Calculate the reaction rate for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

-

Data Presentation: Cholinesterase Inhibitory Activity of Indole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 11a | Acetylcholinesterase (AChE) | 0.10 | [1] |

| Compound 11a | Butyrylcholinesterase (BChE) | 0.20 | [1] |

| Compound 5 | Acetylcholinesterase (AChE) | 0.042 | [17] |

| Compound 7 | Butyrylcholinesterase (BChE) | 0.207 | [17] |

| Compound 27d | Butyrylcholinesterase (BChE) | 0.2 | [1] |

Attenuation of Protein Aggregation

Causality of Experimental Choice: The pathological aggregation of proteins—amyloid-beta (Aβ) into plaques and tau into neurofibrillary tangles—is a central hallmark of Alzheimer's disease. Preventing or reversing this aggregation is a key disease-modifying strategy.

Mechanism of Action: Certain indole derivatives, such as indirubin, can interfere with the protein aggregation cascade. [14]They may act by binding to monomeric or oligomeric forms of Aβ or tau, stabilizing non-toxic conformations, or blocking the hydrophobic interactions necessary for fibril formation. This prevents the formation of toxic oligomers and larger aggregates that lead to synaptic dysfunction and neuronal death.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

This assay is a standard method for monitoring the formation of amyloid fibrils in real-time. The causality is direct: a compound that inhibits aggregation will prevent the ThT dye from binding to beta-sheet structures, resulting in a lower fluorescent signal.

-

Reagents & Materials:

-

Synthetic Aβ (1-42) peptide.

-

Assay buffer (e.g., PBS, pH 7.4).

-

Thioflavin T (ThT) stock solution.

-

Test indole derivative and a known aggregation inhibitor.

-

Black, clear-bottom 96-well microplate with a sealing film.

-

Fluorescence plate reader with bottom-read capability and temperature control.

-

-

Step-by-Step Methodology:

-

Prepare a solution of Aβ peptide and incubate it to form oligomers or use directly as monomers.

-

Prepare serial dilutions of the test compound.

-

In the microplate, combine the Aβ peptide solution, ThT solution, and test compound dilutions.

-

Seal the plate to prevent evaporation.

-

Place the plate in the reader, set to 37°C with intermittent shaking to promote aggregation.

-

Measure fluorescence intensity (Ex: ~440 nm, Em: ~485 nm) every 15-30 minutes for 24-48 hours.

-

Plot the fluorescence signal against time to generate aggregation curves.

-

Effective inhibitors will show a reduced fluorescence plateau and/or a longer lag phase compared to the control.

-

Targeting Infectious Agents

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. [21][22]Indole derivatives have demonstrated broad-spectrum activity against bacteria, fungi, and viruses by targeting unique microbial pathways. [3][7][23][24]

Antibacterial and Antitubercular Mechanisms

Causality of Experimental Choice: To combat bacteria, especially resilient pathogens like Mycobacterium tuberculosis (Mtb), it is crucial to target essential and bacteria-specific cellular processes for which no human homolog exists, minimizing host toxicity. Enzymes involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), and nutrient transport (e.g., MmpL3) are excellent targets.

Mechanism of Action: Indole derivatives exert their antibacterial effects through various mechanisms. Some inhibit DNA gyrase, an enzyme critical for relieving torsional strain during DNA replication in bacteria. [25]Others, particularly in Mtb, inhibit MmpL3, a membrane transporter essential for building the mycobacterial cell wall. [26]Additionally, some indoles can inhibit bacterial biofilm formation or act as efflux pump inhibitors, restoring the efficacy of conventional antibiotics against resistant strains. [3][21][22]

Sources

- 1. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. growingscience.com [growingscience.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. researchgate.net [researchgate.net]

- 17. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]